6-((Cyclohexylmethyl)amino)pyridazin-3-ol is a chemical compound that belongs to the class of pyridazinones, which are characterized by a pyridazine ring with various substituents. This compound features a cyclohexylmethyl amino group at the 6-position and a hydroxyl group at the 3-position of the pyridazine ring. Pyridazinones have garnered interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
The compound is synthesized through various methods involving pyridazine derivatives and amine coupling reactions. It falls under the category of heterocyclic compounds, specifically nitrogen-containing heterocycles, which are known for their significant roles in pharmaceuticals and agrochemicals. The classification of this compound can be further detailed as follows:
The synthesis of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol typically involves the following steps:
The synthesis can vary based on the specific reagents and conditions used, but the general approach remains consistent across different methodologies.
The molecular structure of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol can be represented as follows:
The structural representation can be visualized using molecular modeling software or drawing tools that depict heterocyclic compounds.
6-((Cyclohexylmethyl)amino)pyridazin-3-ol can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing derivatives with improved pharmacological properties.
The mechanism of action for 6-((Cyclohexylmethyl)amino)pyridazin-3-ol is not extensively documented but can be hypothesized based on its structure:
Experimental studies would be required to elucidate the precise mechanism of action.
The physical and chemical properties of 6-((Cyclohexylmethyl)amino)pyridazin-3-ol include:
These properties are important for understanding how the compound behaves in biological systems and its potential formulation as a pharmaceutical agent.
6-((Cyclohexylmethyl)amino)pyridazin-3-ol has potential applications in various scientific fields:
Future research may uncover more specific applications based on its biological activity and interaction profiles with various targets.
The synthesis of 6-((cyclohexylmethyl)amino)pyridazin-3-ol (CAS 1933633-05-6) hinges on strategic disconnections of the pyridazine ring and its substituents. Retrosynthetically, the target molecule is dissected into two primary synthons: (i) a halogenated pyridazine scaffold (e.g., 3,6-dichloropyridazine or 6-chloropyridazin-3-ol) and (ii) cyclohexylmethylamine. The C–N bond formation between the pyridazine C3 position and the amine nitrogen is prioritized, leveraging the electrophilicity of C3 in halogenated pyridazines due to adjacent ring nitrogen [1] [6]. Alternative routes utilize 6-aminopyridazin-3-ol derivatives, where the cyclohexylmethyl group is introduced via reductive amination [4]. Key intermediates identified include 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine (CAS 845736-79-0), which undergoes hydroxylation under controlled conditions [6] [10].
Table 1: Retrosynthetic Pathways for Target Compound
Approach | Key Synthon | Disconnection | Reference |
---|---|---|---|
Nucleophilic substitution | 3,6-Dichloropyridazine + cyclohexylmethylamine | C3–Cl bond | [6] |
Reductive amination | 6-Aminopyridazin-3-ol + cyclohexanecarbaldehyde | C–N bond formation | [4] |
Hydroxylation | 6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine | C6–Cl → C6–OH conversion | [10] |
Incorporation of the cyclohexylmethyl group employs nucleophilic displacement or transition-metal-catalyzed coupling. Cyclohexylmethylamine reacts with 3,6-dichloropyridazine in anhydrous dimethylformamide (DMF) at 60°C, selectively substituting the C3 chlorine due to higher electrophilicity, yielding 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine (84–92% yield) [6] [10]. For hydroxylated precursors, reductive amination using cyclohexanecarbaldehyde and sodium cyanoborohydride in methanol/acetic acid modifies the 6-aminopyridazin-3-ol core, though competing overalkylation may reduce yields to 65–78% [4]. Advanced methods include Negishi cross-coupling of in situ-generated organozinc reagents (from bromomethylcyclohexane) with halogenated pyridazines, enhancing regioselectivity [7].
Coupling efficiency for C–N bond formation varies significantly with reagents:
Table 2: Performance of Coupling Methods
Reagent System | Reaction Conditions | Yield (%) | Purity | Limitations |
---|---|---|---|---|
TEA/DMF | 60°C, 12 h | 84–92 | >95% | Requires halogenated precursor |
NaBH₃CN/MeOH | RT, 24 h | 65–78 | 90% | Overalkylation side products |
Pd₂(dba)₃/Xantphos | Toluene, 100°C, 8 h | 70–75 | >98% | Catalyst cost/sensitivity |
The C3-hydroxyl group necessitates protection during amine-alkylation to prevent oxidation or side reactions. Preferred strategies:
Table 3: Protecting Group Strategies
Protecting Group | Installation Reagent | Deprotection Reagent | Compatibility |
---|---|---|---|
TBDMS | TBDMS-Cl, imidazole | TBAF in THF | Stable to alkylation |
Acetyl | Ac₂O, pyridine | K₂CO₃/MeOH | Acid-/base-sensitive |
None (late-stage OH) | NaOH/H₂O, 80°C | – | Requires chloro precursor |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: